7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
The compound 7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by:
- A 1,2,3-triazolo[4,5-d]pyrimidine core, which provides a planar heterocyclic structure conducive to interactions with biological targets.
- A 3-methoxyphenyl substituent at position 3, contributing electron-donating effects.
- A 4-((3-fluorophenyl)sulfonyl)piperazinyl group at position 7, introducing sulfonamide and fluorophenyl motifs known for modulating pharmacokinetic properties and target affinity .
Properties
IUPAC Name |
7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O3S/c1-32-17-6-3-5-16(13-17)29-21-19(25-26-29)20(23-14-24-21)27-8-10-28(11-9-27)33(30,31)18-7-2-4-15(22)12-18/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKDYBPXUMLOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.5 g/mol. The structural features include:
- Triazolo[4,5-d]pyrimidine core : This heterocyclic structure is known for various biological activities.
- Piperazine moiety : Enhances solubility and bioavailability.
- Fluorophenyl and methoxyphenyl groups : These substituents are thought to influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds bearing similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the sulfonamide group in the compound may enhance its antimicrobial efficacy through increased binding affinity to target enzymes.
Anticancer Properties
Research has demonstrated that triazolopyrimidine derivatives can inhibit cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting critical protein-protein interactions involved in cell survival. For example, a study highlighted the potential of similar triazolo[4,5-d]pyrimidine compounds as inhibitors of the S100A2-p53 interaction, which plays a crucial role in tumor progression .
Antimalarial Activity
Triazolopyrimidine derivatives have been evaluated for their antimalarial properties. A related class of compounds demonstrated promising in vitro activity against Plasmodium falciparum, with IC50 values in the low micromolar range . The structural modifications in these derivatives, including sulfonamide substitutions, were found to be critical for enhancing antimalarial efficacy.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could interact with various receptors, altering their activity and leading to downstream effects on cellular processes.
Case Studies
Several studies have explored the biological activity of triazolopyrimidine derivatives:
- Anticancer Activity : A focused library of compounds based on triazolopyrimidine was synthesized and screened against multiple human cancer cell lines. Modifications led to enhanced cytotoxicity against pancreatic cancer cells .
- Antimicrobial Screening : A series of structurally similar sulfonamide-containing compounds were evaluated for their antimicrobial activity against a panel of pathogens. Results indicated that specific substitutions significantly improved their efficacy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.5 g/mol |
| Antimicrobial Activity | Effective against various strains |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimalarial Activity | IC50 ~ 2.24 μM |
Scientific Research Applications
Cancer Treatment
Research has indicated that compounds similar to this triazolopyrimidine derivative exhibit significant anti-cancer properties. The compound is believed to modulate protein kinase activity, which plays a crucial role in cell proliferation and survival pathways.
Key Findings:
- In vitro studies demonstrate that the compound inhibits the growth of various cancer cell lines.
- Mechanism of Action: It may induce apoptosis through the activation of specific signaling pathways associated with tumor suppression.
Neurological Disorders
The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound may have potential applications in treating neurological disorders such as anxiety and depression.
Research Insights:
- Compounds with similar structures have shown efficacy in modulating serotonin and dopamine receptors.
- Animal models indicate that the compound may reduce anxiety-like behaviors, suggesting a potential role as an anxiolytic agent.
Biochemical Tools in Proteomics
The unique chemical properties of this compound make it suitable for use as a biochemical tool in proteomics research. Its ability to selectively bind to certain proteins can facilitate the study of protein interactions and functions.
Applications:
- Used as a probe to investigate protein kinase interactions.
- Potentially aids in the identification of novel therapeutic targets in cancer and other diseases.
Case Studies and Experimental Data
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Variations in Triazolopyrimidine Derivatives
Key Observations :
- Position 3 : The 3-methoxyphenyl group in the target compound differs from the 4-methoxyphenyl group in , which may alter steric and electronic interactions with targets .
- Position 7 : The sulfonylpiperazinyl group in the target compound is substituted with a 3-fluorophenyl moiety, whereas uses a 2,5-dimethoxyphenylsulfonyl group, enhancing electron-donating capacity . replaces sulfonylpiperazine with a trifluoromethylbenzylthio group, introducing lipophilic character .
Bioactivity and Target Interactions
- Antiplatelet/Antibacterial Activity: reports that triazolopyrimidines with cyclopropylamino and hydroxyethoxy substituents (e.g., compound 7u) exhibit antiplatelet activity via P2Y₁₂ receptor antagonism, suggesting the target compound’s sulfonylpiperazinyl group may similarly modulate platelet aggregation . The 3-methoxyphenyl group may enhance metabolic stability compared to furyl or chlorophenyl analogs in .
- Adenosine Receptor Modulation: classifies adenosine receptors (A₁, A₂A, A₂B, A₃) as G protein-coupled targets influenced by purine analogs.
Pharmacokinetic Considerations
- The 3-fluorophenylsulfonyl group in the target compound may improve blood-brain barrier penetration compared to dimethoxyphenylsulfonyl () or trifluoromethylbenzylthio () groups, which are bulkier and more lipophilic .
- The methoxyphenyl substituent at position 3 could reduce cytochrome P450-mediated metabolism relative to unsubstituted aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
